(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol
Description
Historical Trajectory of Chiral Phenolic Compounds in Organic Chemistry Research
The history of chiral phenolic compounds is intrinsically linked to the broader history of stereochemistry. The concept of chirality, meaning 'handedness' in molecules, was first observed in the 19th century. wikipedia.orgnih.gov Louis Pasteur's seminal work in 1848 on separating enantiomers of tartaric acid laid the groundwork for understanding that molecules could exist as non-superimposable mirror images. nih.govchiralpedia.comwikipedia.org This discovery was a pivotal moment, leading to the development of stereochemistry as a field of study. nih.gov
Throughout the 20th century, advancements in analytical techniques, such as X-ray crystallography and spectroscopy, allowed for the precise determination of the three-dimensional arrangement of atoms in molecules. This enabled chemists to synthesize and study specific enantiomers of chiral compounds, including phenolic derivatives. The development of asymmetric synthesis, which allows for the selective production of one enantiomer over the other, has been particularly crucial in unlocking the potential of chiral phenolic compounds in various applications. Many natural flavonoids, for instance, are chiral phenols that exist as single enantiomers and exhibit distinct biological activities. nih.gov
Academic Significance and Research Gaps Pertaining to (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol
The academic significance of this compound lies in its potential as a chiral building block in the synthesis of more complex molecules. Chiral phenols are valuable precursors in the development of pharmaceuticals and other bioactive compounds because the specific spatial arrangement of their functional groups can lead to highly selective interactions with biological targets. nih.gov
However, a thorough review of the scientific literature reveals a significant research gap concerning this compound. While its constituent parts—a phenol (B47542), an ethoxy group, and a chiral hydroxyethyl (B10761427) group—are common motifs in organic chemistry, this specific combination appears to be understudied. There is a lack of published research detailing its synthesis, characterization, and potential applications. This presents an opportunity for future research to explore the properties of this compound and to investigate its utility in asymmetric synthesis and medicinal chemistry. The development of efficient synthetic routes to enantiomerically pure this compound would be a valuable contribution to the field of organic chemistry.
Structural Archetype and Broader Chemical Classifications
This compound is a multifunctional organic molecule. Its structural features place it into several important chemical classes. The presence of a hydroxyl group directly attached to a benzene (B151609) ring classifies it as a phenol . The ethoxy group (-OCH2CH3) attached to the benzene ring makes it an aromatic ether . The hydroxyethyl group [-CH(OH)CH3] at the para-position contains a hydroxyl group, classifying it as a secondary alcohol .
The key feature of this molecule is its chirality. The carbon atom in the hydroxyethyl group that is bonded to the hydroxyl group, the methyl group, the phenyl ring, and a hydrogen atom is a stereocenter . The "(S)" designation in its name refers to the specific three-dimensional arrangement of these groups around the stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. This chirality means that the molecule is not superimposable on its mirror image, the (R)-enantiomer.
Below is a table summarizing the key structural features and classifications of this compound.
| Feature | Classification | Description |
| Aromatic Ring | Phenol | A hydroxyl group is directly bonded to a benzene ring. |
| -OCH2CH3 Group | Aromatic Ether | An ethoxy group is attached to the aromatic ring. |
| -CH(OH)CH3 Group | Secondary Alcohol | A hydroxyl group is attached to a secondary carbon atom. |
| Stereocenter | Chiral Compound | The carbon atom of the hydroxyethyl group attached to the hydroxyl group is bonded to four different substituents. |
The combination of these functional groups in a specific stereochemical arrangement suggests that this compound could exhibit interesting chemical and biological properties, warranting further investigation.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethoxy-4-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-8(7(2)11)4-5-9(10)12/h4-7,11-12H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
WXCBAMBCSRMDOH-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](C)O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 2 Ethoxy 4 1 Hydroxyethyl Phenol
Enantioselective Total Synthesis Routes
The creation of the specific (S)-enantiomer of 2-Ethoxy-4-(1-hydroxyethyl)phenol necessitates precise control over the formation of the chiral center at the benzylic alcohol. This is primarily achieved through the asymmetric reduction of a prochiral ketone precursor, 4'-acetyl-2'-ethoxy-phenol.
Asymmetric Catalytic Approaches for Chiral Induction
Asymmetric catalysis is the most efficient method for inducing chirality, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary route to (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol is the enantioselective reduction of 4-acetyl-2-ethoxyphenol. Various catalytic systems have been developed for the asymmetric reduction of prochiral ketones, which are applicable to the synthesis of the target molecule. wikipedia.orgacsgcipr.org
Catalytic Transfer Hydrogenation: This method involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org Ruthenium complexes with chiral diamine ligands are particularly effective for the asymmetric transfer hydrogenation of aryl ketones. nih.gov
Catalytic Hydrogenation: Direct hydrogenation using molecular hydrogen (H₂) in the presence of a chiral catalyst is another powerful technique. Chiral ruthenium-diphosphine/diamine complexes have demonstrated high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. nih.govyoutube.com The mechanism often involves the formation of a transient metal hydride species that delivers hydrogen to a specific face of the ketone. nih.gov
Oxazaborolidine-Catalyzed Reduction: Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the borane-mediated reduction of ketones. youtube.commdpi.com These catalysts, generated in situ from chiral amino alcohols, coordinate with both the borane (B79455) reducing agent and the ketone, facilitating a highly enantioselective hydride transfer through a well-defined transition state. youtube.comnih.gov The predictability of the stereochemical outcome is a significant advantage of this method. mdpi.com
The table below summarizes representative catalytic systems applicable to the asymmetric reduction of acetophenone (B1666503) derivatives, providing a model for the synthesis of this compound.
| Catalyst System | Reducing Agent | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | H₂ | Acetophenone | 96% (R) | High | nih.gov |
| Chiral Lactam Alcohol / BH₃-THF | BH₃-THF | Aryl Methyl Ketones | 91-98% (R) | Good | mdpi.com |
| (1S, 2R)-(-)-cis-1-amino-2-indanol / TBABH₄ | TBABH₄ / MeI | Acetophenone | 91% | 89% | ijprs.com |
Stereodivergent and Stereospecific Synthetic Strategies
While the primary goal is the synthesis of the (S)-enantiomer, stereodivergent strategies allow for the selective synthesis of either enantiomer from the same starting material by simply changing the configuration of the chiral catalyst. For instance, in Pd/Cu co-catalyzed asymmetric benzylic substitution reactions, the choice of ligand configuration can direct the reaction to form either the (R) or (S) product. nih.govnih.gov This approach offers significant flexibility in chiral synthesis.
Stereospecific strategies, on the other hand, involve the conversion of a starting material that already possesses a defined stereocenter into the desired product, with the stereochemistry of the starting material dictating the stereochemistry of the product. While less common for the de novo synthesis of this compound, such strategies could be employed in the modification of related chiral natural products.
Mechanistic Investigations of Key Bond-Forming Reactions
The key bond-forming reaction in the synthesis of this compound is the creation of the C-H bond at the chiral center via reduction of the corresponding ketone. Understanding the mechanism of these reactions is crucial for optimizing catalyst performance and enantioselectivity.
In Noyori-type asymmetric hydrogenations, the mechanism is believed to involve a six-membered pericyclic transition state where the ketone coordinates to the ruthenium center, and a hydride and a proton are transferred from the metal complex to the carbonyl group. nih.gov The chirality of the ligands dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.
For oxazaborolidine-catalyzed reductions, the proposed mechanism involves the formation of a ternary complex between the chiral catalyst, borane, and the ketone. youtube.com The catalyst acts as a template, holding the ketone and the borane in a specific orientation that minimizes steric interactions and allows for hydride delivery to one prochiral face of the ketone. youtube.com
Semisynthetic and Derivatization Pathways
Once this compound is synthesized, its phenolic and benzylic hydroxyl groups offer opportunities for further modification through semisynthetic and derivatization pathways. These modifications can be used to explore structure-activity relationships or to generate new compounds with desired properties. A key challenge in the derivatization of this molecule is achieving selectivity between the two hydroxyl groups.
Regioselective and Chemoselective Functionalization of the Phenolic Core
The phenolic hydroxyl group is more acidic than the benzylic alcohol, which allows for its selective deprotonation and subsequent reaction with electrophiles under basic conditions. researchgate.net This difference in acidity is the basis for the regioselective functionalization of the phenolic core.
Chemoselective reactions that differentiate between the two hydroxyl groups are crucial for controlled derivatization. For instance, certain enzymatic or catalytic systems can show a preference for one hydroxyl group over the other. The synthesis of apocynin (4-hydroxy-3-methoxyacetophenone), a closely related natural product, and its derivatives often involves the selective protection and deprotection of the phenolic hydroxyl group. nih.govfrontiersin.orgnih.gov
Esterification, Etherification, and Other Hydroxyl Group Transformations
Esterification: The selective esterification of either the phenolic or the benzylic hydroxyl group can be challenging. Direct esterification of phenols with carboxylic acids is often difficult, whereas benzylic alcohols can be more readily esterified. researchgate.net Under basic conditions, the more acidic phenolic hydroxyl can be selectively deprotonated and acylated. Conversely, under acidic conditions or using reagents like dicyclohexylcarbodiimide (B1669883) (DCC), the benzylic alcohol may be preferentially esterified, although protection of the phenolic group is often necessary to ensure selectivity. researchgate.net
Etherification: Etherification of the phenolic hydroxyl group can be achieved under Williamson ether synthesis conditions, involving deprotonation with a base followed by reaction with an alkyl halide. The benzylic alcohol is generally less reactive under these conditions. researchgate.net Conversely, the benzylic alcohol can be converted to an ether under acidic conditions, though this can be complicated by the presence of the acid-sensitive phenolic group.
The following table provides examples of selective derivatization reactions on molecules with both phenolic and benzylic hydroxyl groups, which can be applied to this compound.
| Reaction Type | Reagents and Conditions | Selective for | Product Type | Reference |
| Esterification | Acyl chloride, Base (e.g., Pyridine) | Phenolic OH | Phenyl ester | researchgate.net |
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Phenolic OH | Phenyl ether | researchgate.net |
| Etherification | Alcohol, Acid catalyst | Benzylic OH | Benzyl ether | researchgate.net |
Nucleophilic Substitution Reactions and Related Transformations
Nucleophilic substitution reactions are a cornerstone of organic synthesis and are pivotal in constructing the precursors required for this compound. A key transformation in this context is the Williamson ether synthesis, which is employed to introduce the ethoxy group onto a suitably functionalized phenolic ring. masterorganicchemistry.comyoutube.com The most common strategy involves the selective O-alkylation of a catechol derivative, such as 3',4'-dihydroxyacetophenone (B73281).
The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating a hydroxyl group with a base, acts as a nucleophile, attacking an ethylating agent like ethyl iodide or diethyl sulfate. masterorganicchemistry.com A significant challenge in this synthesis is achieving regioselectivity, as 3',4'-dihydroxyacetophenone possesses two hydroxyl groups. Research has shown that the hydroxyl group at the 4-position (para to the acetyl group) is generally more reactive than the one at the 3-position (meta). This selectivity is attributed to several factors: the 4-hydroxyl is more acidic, less sterically hindered, and the 3-hydroxyl can form an intramolecular hydrogen bond with the adjacent carbonyl group, which reduces its nucleophilicity. francis-press.com By carefully controlling reaction conditions—such as the choice of base, solvent, and temperature—chemoselective ethoxylation at the desired position can be achieved to yield the key intermediate, 4-acetyl-2-ethoxyphenol.
| Component | Example | Function/Purpose |
|---|---|---|
| Substrate | 3',4'-Dihydroxyacetophenone | The phenolic starting material to be ethoxylated. |
| Ethylating Agent | Ethyl iodide (C₂H₅I) | Provides the ethyl group for the ether linkage. |
| Base | Potassium carbonate (K₂CO₃) | Deprotonates the more acidic phenolic hydroxyl to form the nucleophilic phenoxide. |
| Solvent | Acetone or Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SN2 reaction. nih.gov |
| Outcome | Preferential formation of 4-acetyl-2-ethoxyphenol | Selective alkylation at the more reactive 4-position hydroxyl group. |
Chemoenzymatic Synthesis and Biocatalytic Transformations
The critical chiral center in this compound is most effectively introduced through the enantioselective reduction of the prochiral ketone precursor, 4-acetyl-2-ethoxyphenol. This transformation is a prime application for biocatalysis, utilizing isolated enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). frontiersin.orgtudelft.nl These enzymes exhibit remarkable stereoselectivity, allowing for the synthesis of the desired (S)-enantiomer with very high optical purity.
The mechanism of ADH-catalyzed reduction involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone. frontiersin.orgtudelft.nl The enzyme's active site is chiral and binds the substrate in a specific orientation, forcing the hydride to attack from either the re or si face of the carbonyl. ADHs that produce (S)-alcohols are classified as anti-Prelog selective. researchgate.net A major advantage of this method is the mild reaction conditions (neutral pH, room temperature) and the exceptionally high enantiomeric excess (ee) that can be achieved, often exceeding 99%. researchgate.net
Because the nicotinamide cofactors are expensive, they are used in catalytic amounts and regenerated in situ. Common cofactor recycling systems include the substrate-coupled approach, using a sacrificial alcohol like isopropanol, or an enzyme-coupled system, which uses a second enzyme like glucose dehydrogenase (GDH) to regenerate the NADPH at the expense of glucose. chinayyhg.com
| Enzyme/Source | Substrate | Product Stereochemistry | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| ADH from Rhodococcus sp. | 4'-Hydroxyacetophenone | (R) or (S) depending on specific ADH | High | >99 |
| KRED1-Pglu from Pichia glucozyma | Substituted Acetophenones | (S) | Variable | Good to Excellent |
| ADH from Saccharomyces cerevisiae (Baker's Yeast) | Acetophenone | (S) | Moderate | >95 iijls.com |
| Engineered Ketoreductase (KRED) | Tetrahydrothiophene-3-one | (R) | >99 | 99.3 chinayyhg.com |
An alternative to using isolated enzymes is to employ whole microbial cells, which contain the necessary enzymatic machinery to perform stereoselective transformations. For the synthesis of this compound, a plausible microbial biotransformation route involves the stereoselective benzylic hydroxylation of a precursor like 2-ethoxy-4-ethylphenol.
Extensive research on related compounds provides a strong precedent for this approach. The bacterium Pseudomonas putida JD1 is known to metabolize 4-ethylphenol (B45693) via an initial hydroxylation of the ethyl group. nih.gov This reaction is catalyzed by the O₂-independent enzyme 4-ethylphenol methylenehydroxylase (4EPMH). Crucially, this transformation is highly stereoselective, yielding exclusively the (R)-(+)-enantiomer of 1-(4-hydroxyphenyl)ethanol. nih.gov While this produces the opposite enantiomer to the target compound, the principle demonstrates the viability of microbial systems for such precise hydroxylations. Other microbial strains or engineered enzymes could potentially yield the desired (S)-enantiomer.
Fungi have also been investigated for similar transformations. For example, Aspergillus fumigatus is capable of growing on 4-ethylphenol as its sole carbon source. asm.org Its metabolic pathway also proceeds through the initial hydroxylation to form 1-(4'-hydroxyphenyl)ethanol, followed by oxidation to 4-hydroxyacetophenone. However, the initial alcohol product isolated from A. fumigatus cultures was a racemic mixture, indicating a lack of stereoselectivity in its hydroxylating enzyme system under the studied conditions. asm.org These studies highlight the potential of microbial screening and genetic engineering to develop biocatalysts for the targeted synthesis of chiral phenols.
| Microorganism | Key Enzyme System | Substrate | Primary Product | Stereoselectivity |
|---|---|---|---|---|
| Pseudomonas putida JD1 | 4-Ethylphenol Methylenehydroxylase (4EPMH) | 4-Ethylphenol | 1-(4'-Hydroxyphenyl)ethanol | (R)-enantiomer (>98% ee) nih.gov |
| Aspergillus fumigatus ATCC 28282 | Monooxygenase | 4-Ethylphenol | 1-(4'-Hydroxyphenyl)ethanol | Racemic asm.org |
| Pseudomonas putida F1 | Toluene Dioxygenase | Substituted Phenols | Corresponding Catechols | Not applicable (aromatic hydroxylation) nih.gov |
Computational Chemistry and Theoretical Studies on S 2 Ethoxy 4 1 Hydroxyethyl Phenol
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which governs its reactivity and physical properties. For (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol, these studies would focus on its molecular orbitals, charge distribution, and aromaticity.
Molecular Orbital Analysis (HOMO-LUMO Gap, Frontier Orbitals)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For phenolic compounds, substituents on the benzene (B151609) ring can significantly influence the energies of these frontier orbitals. researchgate.net
In this compound, the electron-donating nature of the hydroxyl and ethoxy groups would be expected to raise the energy of the HOMO, primarily localized on the aromatic ring and the oxygen atoms. The LUMO would likely be distributed over the aromatic system as an antibonding π* orbital.
Table 1: Illustrative Frontier Orbital Properties This table presents plausible theoretical values for frontier orbital analysis of this compound, derived from typical DFT calculations on similar substituted phenols.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Reflects chemical stability and reactivity |
Charge Distribution, Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, an MEP analysis would reveal:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the phenolic hydroxyl, ethoxy, and hydroxyethyl (B10761427) groups due to the high electronegativity of oxygen.
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be located on the hydrogen atom of the phenolic hydroxyl group, highlighting its acidic nature. srce.hrresearchgate.netsrce.hr
Neutral Potential (Green): These regions typically correspond to the carbon framework of the aromatic ring and the ethyl chains.
This charge distribution analysis is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system.
Aromaticity and Resonance Stabilization Phenomena
The core of this compound is a benzene ring, which imparts significant aromatic stabilization. The substituents on the ring further influence its electronic properties through resonance and inductive effects.
Conformational Landscape and Intramolecular Interactions
The flexibility of the ethoxy and hydroxyethyl side chains means that this compound can exist in multiple conformations. Computational methods are essential for mapping this conformational landscape and identifying the most stable structures.
Potential Energy Surface Scans and Stable Conformer Identification
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net By systematically rotating specific dihedral angles (torsion angles) and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable conformers (rotamers), while the maxima represent transition states between them.
For this compound, key dihedral angles to scan would include:
The C-C-O-C angle of the ethoxy group.
The Ar-C-O-H angle of the phenolic hydroxyl group.
The Ar-C-C-O angles of the hydroxyethyl group.
The results of such scans would identify the lowest energy conformers, which are the most likely to be populated at room temperature. The relative energies of different conformers provide insight into the molecule's flexibility.
Hydrogen Bonding and Steric Hindrance Effects
Intramolecular interactions play a critical role in determining the preferred conformation of this compound.
Steric Hindrance: The spatial arrangement of the ethoxy and hydroxyethyl groups can lead to steric hindrance, which is a repulsive interaction that destabilizes certain conformations. The computational analysis of the PES would inherently account for these steric effects. The balance between attractive forces, like hydrogen bonding, and repulsive steric forces ultimately dictates the most stable three-dimensional structure of the molecule.
Theoretical Studies of Reactivity and Reaction Mechanisms
Theoretical investigations into the reactivity of this compound would likely focus on reactions characteristic of phenols, such as electrophilic aromatic substitution, oxidation, and reactions involving the hydroxyl groups. byjus.comresearchgate.net Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of such reactions for phenolic compounds. nih.govacs.org Computational models can predict how the ethoxy and 1-hydroxyethyl substituents influence the electron density of the aromatic ring, thereby affecting its reactivity towards electrophiles. acs.orgajpchem.org
For instance, in an electrophilic substitution reaction, computational analysis can map out the potential energy surface for the attack of an electrophile at the ortho and para positions relative to the hydroxyl group, which is a strong activating group. byjus.com The presence of the ethoxy group, also an activating group, and the chiral (S)-1-hydroxyethyl group would introduce additional electronic and steric factors that could be precisely modeled.
Transition State Characterization for Model Reactions
A cornerstone of understanding reaction mechanisms is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. wikipedia.org For a model reaction involving this compound, such as its oxidation by a radical species, computational chemists would use methods like DFT to locate and characterize the transition state geometry. researchgate.net This involves identifying a stationary point on the potential energy surface with exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
In the context of its chirality, studying asymmetric reactions would be of particular interest. acs.org Theoretical models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, can be computationally investigated to understand the origins of stereoselectivity. harvard.edu For a hypothetical reaction involving the chiral center of this compound, DFT calculations could elucidate why one diastereomeric transition state is favored over another, leading to a specific stereochemical outcome. acs.org The non-covalent interactions that stabilize the favored transition state, such as hydrogen bonding or steric repulsion, can be quantified. acs.org
To illustrate the type of data generated, a hypothetical table for a model reaction's transition state analysis is presented below.
| Parameter | Value | Description |
| Reaction | Oxidation by •OH | Model reaction being studied. |
| Method | DFT (B3LYP/6-31G*) | Level of theory used for the calculation. |
| ΔG‡ (kcal/mol) | 15.2 | Gibbs free energy of activation. |
| Imaginary Frequency (cm⁻¹) | -450.i | The single imaginary frequency confirming a true transition state. |
| Key Bond Distance (Å) | O-H···O: 1.85 | The distance of the breaking/forming bond at the transition state. |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
Solvent Effects and Implicit/Explicit Solvation Models
The solvent environment can significantly influence reaction rates and mechanisms. researchgate.netrsc.org Computational chemistry accounts for these effects using various solvation models. rsc.org For this compound, both implicit and explicit solvation models could be employed to provide a comprehensive understanding of its behavior in different media. mdpi.com
Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous dielectric medium. nih.govresearchgate.netosti.gov This approach is computationally efficient and is often used to calculate how the polarity of a solvent affects the stability of reactants, products, and transition states. researchgate.net For phenolic compounds, implicit models can capture the general effects of solvent polarity on reaction barriers. researchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl groups of this compound and protic solvent molecules. nih.govrsc.org A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provides a good balance of accuracy and computational cost. mdpi.com
A comparative study using different solvation models could reveal the sensitivity of a particular reaction to the solvent environment, as illustrated in the hypothetical data table below.
| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔG‡ (kcal/mol) |
| Gas Phase | 1 | None | 18.5 |
| Toluene | 2.4 | PCM | 17.1 |
| Acetone | 20.7 | PCM | 15.8 |
| Water | 78.4 | PCM + 3 explicit H₂O | 14.9 |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
Non-Linear Optical (NLO) Properties and Related Electronic Responses
Chiral organic molecules are of great interest for applications in non-linear optics (NLO) due to their non-centrosymmetric nature. nih.gov Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO properties of molecules like this compound. researchgate.netmdpi.comscielo.org.mxnih.gov
The key NLO properties, such as the first-order hyperpolarizability (β), can be calculated to assess the molecule's potential for applications like second-harmonic generation. mdpi.comuobasrah.edu.iqresearchgate.net These calculations involve determining the response of the molecule's electron density to an applied electric field. nih.gov The presence of electron-donating groups (hydroxyl and ethoxy) on the aromatic ring can enhance NLO properties by facilitating intramolecular charge transfer upon electronic excitation. mdpi.com The chirality of the molecule is a crucial factor for second-order NLO effects. nih.govuea.ac.uk
Theoretical calculations can provide valuable insights into the structure-property relationships that govern the NLO response. For example, the effect of different substituents or conformational changes on the hyperpolarizability can be systematically studied to design molecules with optimized NLO performance. scielo.org.mx
A summary of hypothetically calculated electronic and NLO properties is provided in the table below.
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 2.5 | Debye |
| HOMO-LUMO Gap | 5.8 | eV |
| Average Polarizability (α) | 18.2 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β_tot) | 12.5 x 10⁻³⁰ | esu |
This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.
Advanced Analytical Methodologies for Characterization of S 2 Ethoxy 4 1 Hydroxyethyl Phenol
High-Resolution Spectroscopic Methods for Structural Elucidation
The precise structural elucidation of (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol relies on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provides an unambiguous assignment of all proton and carbon signals.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. The COSY spectrum reveals proton-proton couplings within the same spin system, for instance, between the methine proton of the hydroxyethyl (B10761427) group and the methyl protons. The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
To complement experimental data, theoretical calculations of NMR chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These quantum chemical calculations, typically performed using Density Functional Theory (DFT), can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in the definitive assignment of complex spectra. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data are illustrative and based on the analysis of structurally similar compounds and computational predictions.)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 148.5 |
| 2 | - | 145.2 |
| 3 | 6.85 | 112.1 |
| 4 | - | 135.8 |
| 5 | 6.95 | 118.5 |
| 6 | 6.75 | 115.3 |
| 7 (CH) | 4.85 | 70.2 |
| 8 (CH₃) | 1.45 | 24.8 |
| 9 (OCH₂) | 4.05 | 64.3 |
| 10 (CH₃) | 1.35 | 14.9 |
| OH (Phenolic) | 8.50 | - |
| OH (Alcoholic) | 4.50 | - |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands for the O-H (phenolic and alcoholic), C-O, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.
Computational methods, often using DFT, are employed to calculate the vibrational frequencies and intensities. wu.ac.th This theoretical analysis aids in the precise assignment of the experimental vibrational bands to specific molecular motions. The correlation between the experimental and calculated spectra provides a high level of confidence in the structural characterization. researchgate.net
Table 2: Illustrative Vibrational Frequencies and Assignments for this compound (Note: The following data are illustrative and based on the analysis of structurally similar compounds and computational predictions.)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Broad, Strong | O-H stretch (phenolic, H-bonded) |
| 3350 | Broad, Medium | O-H stretch (alcoholic, H-bonded) |
| 3050 | Medium | Aromatic C-H stretch |
| 2975 | Medium | Aliphatic C-H stretch (asymmetric) |
| 2880 | Medium | Aliphatic C-H stretch (symmetric) |
| 1610 | Strong | Aromatic C=C stretch |
| 1515 | Strong | Aromatic C=C stretch |
| 1260 | Strong | Aryl C-O stretch (ethoxy) |
| 1230 | Strong | Aryl C-O stretch (phenolic) |
| 1140 | Medium | C-O stretch (alcoholic) |
| 1040 | Strong | Alkoxy C-O stretch |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound.
In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov This provides valuable structural information by identifying characteristic neutral losses and fragment ions, which can help to distinguish between isomers. The fragmentation of this compound would likely involve cleavage of the ethoxy group, the hydroxyethyl side chain, and potentially water loss from the alcohol functional groups.
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (S)-configuration at the chiral center and provide insights into the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chiral Separation and Enantiomeric Excess Determination
Given the chiral nature of this compound, the ability to separate it from its (R)-enantiomer and to determine its enantiomeric purity is of utmost importance.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. phenomenex.com The development of a robust chiral HPLC method for this compound involves the screening of various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the two enantiomers. sigmaaldrich.comchromatographyonline.com
Commonly used CSPs for the separation of chiral alcohols and phenols include those based on polysaccharides (e.g., cellulose and amylose derivatives), Pirkle-type phases, and macrocyclic glycopeptides. phenomenex.com The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326), ethanol (B145695), or acetonitrile). The addition of small amounts of acidic or basic additives can sometimes improve peak shape and resolution.
Once a suitable separation is achieved, the method can be used to determine the enantiomeric excess (ee) of a sample of this compound. uma.es The ee is a measure of the purity of one enantiomer with respect to the other and is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usnih.gov
Table 3: Illustrative Chiral HPLC Method Parameters for the Separation of (S)- and (R)-2-Ethoxy-4-(1-hydroxyethyl)phenol (Note: The following data are illustrative and based on established principles of chiral chromatography.)
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful and indispensable technique for the enantioselective separation of volatile chiral compounds like this compound. This method allows for the separation and quantification of the (S)-enantiomer from its (R)-enantiomer, which is crucial for determining enantiomeric purity.
The most common approach involves the use of capillary columns coated with derivatized cyclodextrins. Cyclodextrins are cyclic oligosaccharides that form a chiral cavity. The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin cavity, result in different retention times for the (S) and (R) enantiomers, enabling their separation and individual quantification.
For a compound like 2-Ethoxy-4-(1-hydroxyethyl)phenol, derivatization of the hydroxyl groups may be necessary to improve volatility and thermal stability, leading to better chromatographic resolution. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Key Parameters for Chiral GC Analysis:
| Parameter | Typical Conditions for Chiral Phenol (B47542) Analysis |
| Column Type | Fused silica capillary column |
| Stationary Phase | Derivatized β- or γ-cyclodextrin (e.g., permethylated, acetylated) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 5 °C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table represents typical starting conditions for method development and would require optimization for the specific compound.
Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Purity
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of a chiral molecule.
Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, a non-zero specific rotation value would confirm its chiral nature and optical activity. The magnitude and sign (+ or -) of the rotation are used to characterize the enantiomer. The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules exhibit unique CD spectra, often referred to as Cotton effects, in the wavelength regions where they absorb light. The shape and sign of the CD spectrum are characteristic of the absolute configuration of the molecule. For this compound, the phenolic chromophore would be the primary focus of CD analysis. The resulting spectrum could be used as a fingerprint to confirm the identity and stereochemical purity of the (S)-enantiomer. The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample.
Development of Specialized Quantification Methods (Non-Clinical Applications)
For applications in chemical synthesis and reaction monitoring, rapid and reliable quantification methods are essential.
Spectrophotometric Assays for Reaction Monitoring
UV-Vis spectrophotometry can be a straightforward method for monitoring the progress of reactions involving this compound, particularly those that involve a change in the phenolic chromophore. The aromatic ring of the molecule absorbs UV light at a characteristic wavelength.
A common application is to monitor the consumption of a starting material or the formation of a product if they have distinct UV-Vis spectra. For instance, if the phenol is undergoing a reaction that modifies its electronic structure (e.g., oxidation or substitution on the ring), the absorbance maximum (λmax) or the molar absorptivity (ε) will change. By taking aliquots from a reaction mixture over time and measuring their absorbance, a reaction progress curve can be generated.
Example Spectrophotometric Data for a Phenolic Compound:
| Parameter | Value |
| Solvent | Ethanol |
| λmax | ~280 nm (typical for phenols) |
| Molar Absorptivity (ε) | Compound-specific value (e.g., 1500-3000 L mol⁻¹ cm⁻¹) |
This table provides example values typical for simple phenols and would need to be experimentally determined for this compound.
Electrochemical Methods for Purity Assessment in Chemical Synthesis
Electrochemical methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), offer a highly sensitive means for assessing the purity of this compound, especially for detecting electroactive impurities. The phenolic hydroxyl group is readily oxidized at a suitable electrode surface (like glassy carbon) at a specific potential.
The oxidation potential and the peak current are characteristic of the compound and its concentration. The presence of impurities, such as starting materials or side-products from the synthesis, would likely manifest as additional peaks in the voltammogram at different potentials. This allows for a qualitative assessment of purity. For quantitative analysis, the peak current can be correlated to the concentration of the analyte using a calibration curve. These methods are particularly useful for in-process control during synthesis due to their speed and sensitivity.
Typical Electrochemical Parameters:
| Parameter | Description |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | e.g., 0.1 M Phosphate Buffer (pH 7) |
| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |
| Oxidation Potential | Expected in the range of +0.4 to +0.8 V vs. Ag/AgCl |
This table outlines a typical setup for the electrochemical analysis of a phenolic compound. The specific oxidation potential would need to be determined experimentally.
Applications of S 2 Ethoxy 4 1 Hydroxyethyl Phenol in Advanced Organic Synthesis
Chemical Probes and Mechanistic Study Reagents:No information was found regarding the use of (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol as a chemical probe to study biological processes or as a reagent in mechanistic studies to elucidate reaction pathways.
While general information exists for structurally similar compounds such as 2-ethoxy-phenol, 2-ethoxy-4-(hydroxymethyl)phenol, and 4-(2-hydroxyethyl)phenol, the specific chirality and functional group arrangement of this compound appear to be a niche area with limited published research. The absence of this compound in detailed synthetic contexts within the public domain prevents a comprehensive discussion of its applications in advanced organic synthesis.
Therefore, due to the scarcity of specific and verifiable research findings on this compound, it is not possible to generate the requested in-depth article.
Synthesis of Isotopically Labeled Analogs for Reaction Tracing
No research detailing the synthesis of isotopically labeled analogs of this compound for reaction tracing purposes is currently available.
Structural Modification for Understanding Chemical Reactivity Principles
There are no documented studies on the structural modification of this compound aimed at understanding chemical reactivity principles.
Mechanistic Investigations of Biosynthesis and Chemical Biotransformations Non Clinical Context
Hypothetical Biosynthetic Pathways in Natural Systems (If Applicable to its Structural Class)
The precise biosynthetic pathway for (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol has not been elucidated, and its natural occurrence is not definitively established. However, based on its chemical structure—a substituted C6-C2 aromatic compound—a hypothetical pathway can be proposed by drawing analogies to the well-established biosynthesis of other phenolic compounds, such as lignin (B12514952) monomers and other phenylpropanoids. wikipedia.orgnih.govacs.org The core carbon skeleton is likely derived from the shikimate and phenylpropanoid pathways, which are central to the synthesis of aromatic compounds in plants and microorganisms. wikipedia.orgnih.gov
A plausible biosynthetic route would originate from the amino acid L-phenylalanine. nih.gov The pathway would proceed through several key stages:
Formation of a C6-C2 Intermediate: The phenylpropanoid pathway typically produces C6-C3 compounds. nih.gov However, pathways exist for the chain-shortening of these intermediates to form C6-C2 compounds like 4-hydroxyacetophenone, which could serve as a key precursor.
Ortho-Hydroxylation: The 4-hydroxyacetophenone intermediate would undergo regioselective hydroxylation at the C2 position to introduce a second hydroxyl group, forming 2,4-dihydroxyacetophenone.
Regioselective O-Ethylation: One of the phenolic hydroxyl groups, likely the one at the C2 position due to steric or electronic factors, would be ethylated. This is an uncommon modification in nature, where O-methylation is far more prevalent. This step would yield 2-ethoxy-4-hydroxyacetophenone.
Stereoselective Carbonyl Reduction: The final step would involve the stereoselective reduction of the acetyl group's ketone to a secondary alcohol, specifically yielding the (S)-enantiomer. ijstr.org
This proposed pathway represents a convergence of common phenolic metabolism with more unique enzymatic steps, namely O-ethylation and a highly specific ketoreduction.
The hypothetical pathway described above would necessitate a specific consortium of enzymes. While these have not been characterized for the synthesis of this compound, their functions can be inferred from known enzyme classes that catalyze analogous reactions. nih.govnih.gov
| Hypothetical Step | Enzyme Class | Function & Probable Cofactors |
| Phenylalanine to Cinnamic Acid | Phenylalanine ammonia-lyase (PAL) | Deamination of L-phenylalanine. |
| Cinnamic Acid to p-Coumaric Acid | Cinnamate 4-hydroxylase (C4H) | A cytochrome P450 monooxygenase requiring NADPH and O₂ for aromatic hydroxylation. nih.gov |
| Formation of 4-hydroxyacetophenone | Acyl-CoA Synthetase / Acyltransferase / β-oxidation enzymes | Chain shortening of p-coumaroyl-CoA. |
| Ortho-Hydroxylation | Monooxygenase (e.g., Cytochrome P450) | Regioselective introduction of a hydroxyl group at the C2 position of the aromatic ring. nih.govscispace.com |
| Regioselective O-Ethylation | O-Ethyltransferase (OET) | Transfer of an ethyl group to the C2 hydroxyl. Analogous to O-methyltransferases (OMTs) which use S-adenosyl-L-methionine (SAM), this enzyme would likely use an ethyl donor. |
| Stereoselective Carbonyl Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | NADPH-dependent reduction of the ketone to the (S)-alcohol. Many microbial ADHs exhibit high stereoselectivity. ijstr.orgresearchgate.net |
Characterization of these enzymes would involve isolation from a producing organism, heterologous expression, and in vitro assays with putative substrates. The ketoreductase, in particular, would be of interest for its high stereoselectivity, likely adhering to Prelog's rule, which dictates the stereochemical outcome of many such microbial reductions, favoring the formation of (S)-alcohols. ijstr.orgresearchgate.net
To validate this hypothetical pathway, precursor incorporation studies using isotopically labeled compounds would be essential. The process would involve feeding a potential producing organism (e.g., a plant cell culture or microorganism) with labeled precursors and tracing the label's incorporation into the final product.
Potential Labeled Precursors:
¹³C- or ¹⁴C-labeled L-phenylalanine to confirm the origin of the C6-C2 skeleton.
¹⁸O₂ to determine if the oxygen atoms of the hydroxyl groups are derived from molecular oxygen, which is characteristic of monooxygenase activity. nih.gov
Deuterium-labeled or ¹³C-labeled ethanol (B145695) or S-adenosyl-L-ethionine to investigate the source of the ethyl group.
By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze the resulting this compound, the pattern of isotope incorporation can be mapped. This would allow for the unambiguous reconstruction of the biosynthetic sequence and confirmation of the proposed intermediates.
In Vitro Biotransformation Studies (Focus on Chemical Mechanisms)
In vitro biotransformation studies using non-mammalian systems, such as whole microbial cells or isolated enzymes, offer a powerful method to investigate the metabolism of this compound. mdpi.com Microorganisms, particularly fungi and bacteria from genera like Aspergillus, Penicillium, and Pseudomonas, possess a diverse array of enzymes capable of modifying aromatic compounds. ijstr.orgnih.govnih.gov These transformations include oxidation, reduction, hydroxylation, and conjugation, providing insights into the chemical reactivity of the molecule under biocatalytic conditions. nih.govacs.org
When subjected to microbial biotransformation, this compound could be converted into several new chemical entities. The characterization of these products, typically achieved through chromatographic separation (HPLC) followed by spectroscopic analysis (MS, NMR), is crucial for understanding the underlying chemical mechanisms.
| Potential Biotransformation Reaction | Enzyme Type | Hypothetical Product | Chemical Alteration |
| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | 2-Ethoxy-4-acetylphenol | Oxidation of the secondary alcohol to a ketone. |
| Aromatic Hydroxylation | Cytochrome P450 Monooxygenase | (s)-2-Ethoxy-4-(1-hydroxyethyl)-benzene-1,X-diol | Addition of a hydroxyl group at an available position on the aromatic ring (e.g., C5 or C6). nih.govacs.org |
| O-De-ethylation | Etherase / Monooxygenase | (s)-4-(1-hydroxyethyl)pyrocatechol | Cleavage of the ethyl-phenyl ether bond to yield a catechol derivative. |
| Glycosylation | Glycosyltransferase (GT) | (s)-2-Ethoxy-4-(1-hydroxyethyl)phenyl glucoside | Attachment of a sugar moiety (e.g., glucose) to the phenolic hydroxyl group. |
| Side-Chain Oxidation | Oxidoreductase | 2-(2-Ethoxy-4-hydroxyphenyl)-2-oxoethanoic acid | Further oxidation of the side chain beyond the ketone. |
These transformations highlight the metabolic versatility of microbial systems in modifying phenolic structures. The products are typically more polar than the parent compound due to the introduction of hydroxyl or sugar groups.
The enzymes from non-mammalian systems that catalyze biotransformations often exhibit high specificity. For this compound, this would manifest as regioselective hydroxylation of the aromatic ring or stereoselective oxidation of the chiral alcohol. nih.govnih.gov
Enzymatic Specificity: A microbial cytochrome P450 monooxygenase might exclusively hydroxylate the C5 position, demonstrating regioselectivity. nih.gov Similarly, an alcohol dehydrogenase could show stereospecificity, potentially oxidizing the (S)-alcohol faster than the (R)-enantiomer, or vice-versa. nih.gov This specificity is governed by the precise architecture of the enzyme's active site.
Kinetic Studies: Investigating the kinetics of these enzymatic reactions provides quantitative data on their efficiency. By measuring reaction rates at varying substrate concentrations, key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) can be determined. nih.gov These values are crucial for comparing the catalytic efficiency of different enzymes or the suitability of a single enzyme for various substrates. For instance, kinetic studies on phenol-degrading bacteria like Pseudomonas and Bacillus species have been used to model the rate of substrate depletion under specific conditions. nih.govnih.gov
Below is a table with hypothetical kinetic data for enzymes potentially involved in the biotransformation of this compound, based on typical values observed for similar enzymes acting on phenolic substrates.
| Enzyme Source | Enzyme Type | Substrate | Hypothetical Kₘ (µM) | Hypothetical Vₘₐₓ (µmol/min/mg) |
| Aspergillus niger | Cytochrome P450 Monooxygenase | This compound | 150 | 5.2 |
| Pseudomonas putida | Alcohol Dehydrogenase | This compound | 250 | 12.5 |
| Trichoderma harzianum | Laccase | This compound | 80 | 25.0 |
These kinetic parameters help to define the substrate affinity (Kₘ) and catalytic turnover rate (Vₘₐₓ) of the enzymes, providing a deeper understanding of the biochemical mechanisms driving the biotransformation of the target compound.
Future Research Directions and Emerging Paradigms for S 2 Ethoxy 4 1 Hydroxyethyl Phenol
Sustainable Synthetic Approaches and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. For a molecule like (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol, future synthetic strategies will likely move away from traditional methods that may involve hazardous reagents and generate significant waste.
Biocatalysis: A highly promising avenue is the use of biocatalysts, such as enzymes or whole-cell systems, for the asymmetric synthesis of the chiral alcohol moiety. For instance, the reduction of a corresponding ketone precursor, 2-ethoxy-4-acetylphenol, could be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) from various microbial sources. The use of whole-cell biocatalysts, such as Daucus carota (carrot) cells, has been demonstrated for the asymmetric reduction of prochiral ketones to chiral alcohols, offering an environmentally benign and cost-effective approach. nih.govresearchgate.net
Enzymatic Kinetic Resolution: In cases where a racemic mixture of 2-ethoxy-4-(1-hydroxyethyl)phenol is more readily accessible, enzymatic kinetic resolution presents a viable green alternative for isolating the (S)-enantiomer. Lipases are commonly employed for this purpose, selectively acylating one enantiomer and allowing for the separation of the unreacted enantiomer. nih.govresearchgate.net This method is often characterized by mild reaction conditions and high selectivity.
Application of Green Chemistry Metrics: Future research will likely involve the quantitative assessment of the "greenness" of synthetic routes to this compound using metrics such as atom economy, E-factor, and process mass intensity. acs.orgtandfonline.com The goal will be to design syntheses that maximize the incorporation of starting materials into the final product, reduce the use of auxiliary substances like solvents, and minimize energy consumption. acs.orgsigmaaldrich.comijnrd.org
| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Green Chemistry Principles |
|---|---|---|---|
| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, substrate scope. | Catalysis, Use of Renewable Feedstocks, Safer Solvents and Auxiliaries. |
| Enzymatic Kinetic Resolution | High selectivity for one enantiomer, can be applied to racemic mixtures. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the acylated enantiomer. | Catalysis, Design for Degradation. |
| Asymmetric Transfer Hydrogenation | High efficiency and enantioselectivity, avoids the use of high-pressure hydrogen gas. | Cost and toxicity of metal catalysts, need for chiral ligands. | Catalysis, Atom Economy. |
Advanced Spectroscopic-Computational Synergy for Structure-Reactivity Correlations
The precise three-dimensional structure of this compound is fundamental to its properties and reactivity. A synergistic approach combining advanced spectroscopic techniques with computational modeling is an emerging paradigm for elucidating detailed structural and electronic information.
Chiral Spectroscopy: Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules. mdpi.com Future research could involve recording the ECD and VCD spectra of this compound and comparing them with spectra predicted by quantum chemical calculations, such as density functional theory (DFT), to unambiguously confirm its stereochemistry.
Rotational Spectroscopy: For gas-phase studies, rotational spectroscopy offers unparalleled precision in determining molecular geometry. rsc.orgnih.gov Chiral tag rotational spectroscopy, where the target molecule is complexed with a chiral molecule of known absolute configuration, could be employed to determine the absolute configuration of this compound with a high degree of confidence. nih.gov
Computational Modeling: DFT and time-dependent DFT (TD-DFT) calculations will be instrumental in predicting not only spectroscopic properties but also in understanding the molecule's reactivity. mdpi.com For example, molecular orbital analysis can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the sites of electrophilic and nucleophilic attack. mdpi.com This information can guide the rational design of derivatization strategies.
| Technique | Information Obtained | Synergy with Computational Methods |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Absolute configuration, electronic transitions. | Comparison of experimental spectra with TD-DFT predicted spectra. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational analysis. | Comparison of experimental spectra with DFT predicted spectra. |
| Rotational Spectroscopy | Precise molecular geometry in the gas phase, determination of absolute configuration via chiral tagging. | Benchmarking of calculated geometries against experimental data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, diastereomeric ratio (with chiral derivatizing agents). | Prediction of chemical shifts and coupling constants to aid in spectral assignment. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput experimentation. acs.orgresearchgate.netsyrris.com The synthesis of this compound and its derivatives is well-suited for this technology.
Continuous Flow Synthesis: A multi-step synthesis of this compound could be designed in a continuous flow setup, where reagents are pumped through a series of reactors. unimi.it This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net The use of immobilized catalysts or reagents in packed-bed reactors would also simplify purification, as the products would continuously flow out of the reactor, leaving the catalyst behind.
Automated Synthesis and Optimization: Integrating flow chemistry with automated systems and machine learning algorithms can accelerate the discovery and optimization of reaction conditions. researchgate.netsyrris.com An automated platform could systematically vary reaction parameters to rapidly identify the optimal conditions for the synthesis of this compound with the highest yield and enantioselectivity. This approach would also facilitate the creation of a library of derivatives for screening purposes. syrris.com
Exploration of Novel Catalytic Systems for Derivatization
The phenolic hydroxyl group and the secondary alcohol in this compound are prime targets for derivatization to modify its properties. Future research will likely focus on the development of novel catalytic systems that offer high selectivity and efficiency.
Selective Functionalization: A key challenge is the selective functionalization of either the phenolic or the alcoholic hydroxyl group. This can be achieved through the use of protecting groups, but a more elegant approach is to employ catalysts that can differentiate between the two functional groups. For example, certain enzyme catalysts may exhibit a high degree of regioselectivity.
C-H Functionalization: Direct functionalization of the aromatic ring through C-H activation is a rapidly developing area of catalysis. This would allow for the introduction of new substituents onto the benzene (B151609) ring without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Oxidative Derivatization: Catalytic oxidative reactions of the phenol (B47542) moiety could lead to the formation of quinone-type intermediates, which are versatile synthons for further transformations. rsc.org This could open up pathways to a wide range of novel derivatives with potentially interesting biological activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Ethoxy-4-(1-hydroxyethyl)phenol, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound’s synthesis likely involves sequential functionalization of a phenolic backbone. For example, ethoxy and hydroxyethyl groups can be introduced via Williamson ether synthesis and hydroxylation, respectively. Enantiomeric purity may depend on asymmetric catalysis (e.g., chiral auxiliaries or catalysts) during hydroxylation. A related Schiff base synthesis method, involving imine formation with aldehydes, is described for structurally analogous phenols .
- Key Considerations : Monitor stereoselectivity using chiral HPLC or polarimetry. Optimize temperature and solvent polarity to minimize racemization.
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodology :
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions and stereochemistry. Compare spectral data with computational predictions (e.g., DFT simulations).
- Solubility and Stability : Conduct solubility tests in polar/nonpolar solvents. Assess thermal stability via TGA and photostability under UV-Vis irradiation.
- Acidity : Determine pKa via potentiometric titration, focusing on phenolic -OH and hydroxyethyl groups .
Q. What experimental protocols are suitable for analyzing the compound’s interactions with biological macromolecules?
- Methodology :
- Binding Studies : Use fluorescence quenching assays or surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., enzymes or receptors).
- Molecular Docking : Employ software like Discovery Studio to model binding modes, leveraging structural analogs from biochemical reagent studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies, noting variations in assay conditions (e.g., cell lines, concentrations).
- Reproducibility Tests : Replicate conflicting experiments under standardized protocols. For example, organic degradation during prolonged assays (as noted in HSI-based pollution studies) might explain discrepancies .
Q. What strategies enhance the enantioselective synthesis of this compound for pharmacological studies?
- Methodology :
- Catalytic Asymmetric Hydroxylation : Explore Sharpless epoxidation or enzymatic catalysis (e.g., ketoreductases) to improve (S)-configuration yield.
- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid). Validate purity via X-ray crystallography, as demonstrated in related phenol-imine complexes .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug formulation?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic/basic buffers (pH 1–13) and elevated temperatures (40–80°C). Analyze degradation products via LC-MS.
- Kinetic Modeling : Calculate degradation rate constants using Arrhenius plots. Reference protocols from organic chemistry experiments on phenol derivatives .
Q. What advanced spectroscopic techniques can elucidate the compound’s electronic and steric effects in catalytic applications?
- Methodology :
- Time-Resolved Spectroscopy : Use transient absorption spectroscopy to study excited-state dynamics.
- EPR Spectroscopy : Probe radical intermediates in redox reactions. Compare with data from catalytic asymmetric synthesis studies .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
